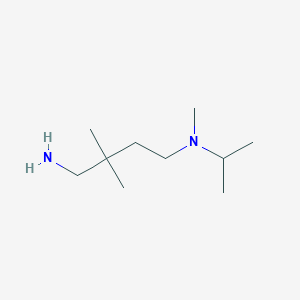

n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine

Description

Properties

Molecular Formula |

C10H24N2 |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

N',2,2-trimethyl-N'-propan-2-ylbutane-1,4-diamine |

InChI |

InChI=1S/C10H24N2/c1-9(2)12(5)7-6-10(3,4)8-11/h9H,6-8,11H2,1-5H3 |

InChI Key |

BMDWLNPRLBFGPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Reductive amination is a common method to introduce amine groups by reacting aldehydes or ketones with amines in the presence of reducing agents.

Step 1: Formation of imine intermediate

The corresponding aldehyde or ketone (e.g., 3,3-dimethylbutanal) is reacted with isopropylamine under anhydrous conditions to form an imine intermediate.Step 2: Reduction of imine

The imine is then reduced using sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to yield the secondary amine.Step 3: Introduction of the second amine group

The diamine functionality is achieved by further functionalization, often by reacting the intermediate with a suitable alkyl halide bearing an amine or protected amine group, followed by deprotection.

- Solvent: Methanol or ethanol

- Temperature: 0–25 °C for imine formation; room temperature to reflux for reduction

- Reaction time: 2–12 hours depending on step

- Reductive amination steps generally yield 60–85% pure product after purification.

Nucleophilic Substitution with Alkyl Halides

Another approach involves nucleophilic substitution reactions where an amine nucleophile attacks an alkyl halide electrophile.

Step 1: Preparation of 1,4-dihalobutane derivative

The 1,4-dihalobutane (e.g., 1,4-dibromobutane) is prepared or sourced commercially.Step 2: Reaction with isopropylamine and trimethyl-substituted amines

Sequential or simultaneous reactions with isopropylamine and 3,3-dimethyl-substituted amines yield the diamine compound.Step 3: Purification and characterization

The crude product is purified by chromatography or recrystallization.

- Solvent: Acetonitrile, DMF, or DMSO

- Temperature: 50–80 °C

- Reaction time: 12–24 hours

- Moderate to good yields (50–75%) depending on steric hindrance and reaction conditions.

Experimental Data and Characterization

Nuclear Magnetic Resonance (NMR) Data

| Compound Stage | ^1H NMR (ppm) Features | ^13C NMR (ppm) Features |

|---|---|---|

| Intermediate amines | Methyl singlets around 0.8–1.2 ppm; methine multiplets at 1.5–2.5 ppm | Quaternary carbons at ~30–40 ppm; methyl carbons at ~15–25 ppm |

| Final diamine product | Broad NH2 signals at 1.5–3.5 ppm; isopropyl CH signals at ~3.5 ppm | Characteristic carbon signals for substituted butane backbone |

Infrared (IR) Spectroscopy

- NH stretching vibrations observed around 3300–3400 cm^-1

- C–H stretching in methyl and methylene groups at 2850–2950 cm^-1

- Absence of carbonyl peaks confirms reduction and amine formation

Chromatographic Purification

- Flash chromatography on silica gel (230–240 mesh) using ethyl acetate/hexane mixtures

- Thin layer chromatography (TLC) monitoring with UV or iodine staining

Summary Table of Preparation Routes

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Aldehyde/ketone, isopropylamine, NaBH4 | Room temp, methanol, 2–12 h | 60–85 | High selectivity, mild conditions | Requires careful control of imine formation |

| Nucleophilic Substitution | 1,4-Dihalobutane, isopropylamine | 50–80 °C, polar aprotic solvent, 12–24 h | 50–75 | Straightforward, scalable | Steric hindrance may reduce yield |

Research Findings and Notes

- The choice of solvent and temperature critically affects the yield and purity of n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine.

- Protecting groups such as Boc (tert-butoxycarbonyl) may be employed during multi-step synthesis to avoid side reactions on amine groups, followed by deprotection under acidic conditions.

- Analytical techniques including ^1H and ^13C NMR, IR spectroscopy, and chiral HPLC are essential for confirming the structure and purity of the compound.

- Literature reports emphasize the importance of anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent oxidation or hydrolysis during synthesis steps.

Chemical Reactions Analysis

Types of Reactions

n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine with analogous diamines, focusing on molecular features, stability, and functional properties.

Table 1: Key Structural and Functional Comparisons

Metabolic Stability and Enzyme Interactions

- This compound likely exhibits enhanced metabolic stability compared to DESPM and BnEtSPM due to its branched alkyl substituents, which may reduce enzymatic degradation by APAO/SMO.

- Aromatic diamines like naphthalene-1,4-diamine and benzene-1,4-diamine show divergent stability profiles.

Chemical Reactivity

- The bulky substituents in This compound may hinder nucleophilic reactions at the amine groups, unlike smaller diamines such as benzene-1,4-diamine , which readily participates in redox reactions and covalent modifications .

Biological Activity

n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine , a diamine with the molecular formula C10H24N2, has garnered attention due to its potential biological activities and applications in various fields, including chemistry and biology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Alkylation of 1,4-diaminobutane : This method uses isopropyl halides in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the reaction.

- Continuous flow reactors : In industrial settings, these are employed to enhance yield and maintain consistent quality through optimized reaction conditions.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Converts the diamine into amine oxides.

- Reduction : Can yield secondary or tertiary amines.

- Substitution : The amine groups participate in nucleophilic substitution reactions.

Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H24N2 |

| Molecular Weight | 172.32 g/mol |

| Density | ~0.85 g/cm³ |

| Solubility | Soluble in water |

This compound interacts with various molecular targets. Its two amine groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This interaction can influence their activity and function, making it a valuable compound for studying enzyme dynamics and protein modifications.

Applications in Research

- Enzyme Interactions : The compound is utilized in studies assessing enzyme kinetics and inhibition.

- Protein Modifications : It serves as a tool for modifying proteins to study structure-function relationships.

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was characterized by measuring changes in substrate turnover rates.

-

Toxicological Assessments :

- Research indicated that at certain concentrations, the compound exhibited cytotoxic effects on various cell lines. The study utilized MTT assays to evaluate cell viability post-exposure.

-

Pharmacological Potential :

- Investigations into the pharmacological properties revealed that this diamine could act as a modulator for certain receptors involved in neurotransmission.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Key Differences |

|---|---|---|

| N1,N1,3-Trimethyl-1,3-butanediamine | Diamine | Lacks isopropyl group |

| 1,3-Propanediamine | Shorter chain diamine | Simpler structure |

| N1,N1,3-Trimethylbutane-1,3-diamine | Related diamine | Different substitution pattern |

The unique substitution pattern of this compound imparts distinct chemical and physical properties that enhance its suitability for specialized applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination of precursor amines. For instance, alkylation of 1,4-diaminobutane with isopropyl and methyl halides under controlled pH (8–10) can yield the target compound. Solvent choice (e.g., THF or ethanol) and temperature (40–80°C) significantly affect reaction efficiency. Catalysts like palladium or nickel may enhance selectivity for branched isomers. Purification via fractional distillation or column chromatography is recommended to achieve >95% purity .

Q. How can spectroscopic methods (NMR, IR) be utilized to confirm the structure of this diamine?

- Methodological Answer :

- ¹H NMR : Identify methyl groups (δ 0.8–1.2 ppm for isopropyl and trimethyl substituents) and amine protons (δ 1.5–2.5 ppm, broad if unprotonated).

- ¹³C NMR : Look for quaternary carbons (δ 25–35 ppm for branched alkyl groups) and amine-bound carbons (δ 40–50 ppm).

- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H) and 2800–3000 cm⁻¹ (C-H in alkyl groups). Compare with databases for structurally similar diamines .

Q. What are the key physicochemical properties of this compound critical for laboratory handling?

- Methodological Answer : Key properties include:

- Solubility : Hydrophobic due to branched alkyl groups; dissolves in polar aprotic solvents (e.g., DMSO, DMF) but not in water.

- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 4°C.

- pKa : Amine groups (~9–11) influence reactivity in aqueous conditions. Conduct titration experiments to confirm .

Advanced Research Questions

Q. How can researchers design experiments to investigate the impact of substituent groups (e.g., isopropyl vs. ethyl) on reactivity and biological activity?

- Methodological Answer :

- Synthetic Variation : Synthesize analogs with ethyl or methyl groups instead of isopropyl.

- Kinetic Studies : Compare reaction rates in nucleophilic substitutions or catalytic hydrogenation.

- Biological Assays : Test antimicrobial activity (e.g., MIC assays against Gram-positive bacteria) and correlate with substituent bulk/hydrophobicity. Structural analogs with trifluoromethyl groups show enhanced bioactivity, suggesting steric/electronic effects are critical .

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 3–12 at 40°C and monitor degradation via HPLC or GC-MS.

- Degradation Product Analysis : Identify byproducts (e.g., oxidized amines or cleavage products) using high-resolution mass spectrometry (HRMS).

- Computational Modeling : Predict stability trends via molecular dynamics simulations of protonation states .

Q. In comparative studies with similar diamines, what computational/experimental approaches best elucidate structure-activity relationships (SAR)?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, molar refractivity, and steric parameters to predict bioactivity.

- Crystallography : Resolve crystal structures (e.g., via X-ray diffraction) to analyze conformational preferences.

- Thermodynamic Profiling : Measure binding affinities (e.g., ITC) with target enzymes or receptors. Studies on benzene-1,4-diamine derivatives highlight the role of substitution patterns in antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.